molecular formula C14H16N2 B092100 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 17403-03-1

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B092100
CAS RN: 17403-03-1
M. Wt: 212.29 g/mol
InChI Key: IUENQRYBZHHPBN-UHFFFAOYSA-N
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Description

The compound "3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole" is a chemical structure that has been the focus of various studies due to its potential biological activity. This compound is part of a larger family of indole derivatives that have been synthesized and evaluated for their activity on different serotonin receptors, such as the 5-HT6 and 5-HT1B/1D receptors . These receptors are of interest in the development of treatments for neurological and psychiatric disorders.

Synthesis Analysis

The synthesis of indole derivatives, including the compound , involves the creation of 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, which have been shown to exhibit significant activity on the 5-HT6 receptor . Another study reports the design and synthesis of N1-arylsulfonyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole derivatives, which have demonstrated high affinity and selectivity as 5-HT6 receptor antagonists . These syntheses typically involve multi-step reactions, including functional group transformations and ring-closure strategies.

Molecular Structure Analysis

The molecular structure of indole derivatives has been extensively studied. X-ray analysis has been used to determine the geometry of these molecules, revealing that the indole group is planar, while the tetrahydropyridine moiety can exhibit different conformations . The substituents on the tetrahydropyridine group can significantly influence the overall molecular conformation, which in turn can affect the compound's biological activity.

Chemical Reactions Analysis

The reactivity of indole derivatives has been explored through various chemical reactions. For instance, the Fisherindolization reaction has been used to create a new tetracyclic ring system, demonstrating the versatility of indole chemistry . Additionally, computational studies have indicated that the most reactive parts of these compounds are the indole and the double bond located in the tetrahydropyridine moiety .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The crystal structure analysis has shown that these compounds can form various intermolecular interactions, such as hydrogen bonds and C-H···π interactions, which can lead to the formation of supramolecular networks . These interactions are crucial for the stability and solubility of the compounds. Electrochemical studies have also been conducted to understand the oxidizability of related compounds, which is an important factor in their stability and reactivity .

Scientific Research Applications

  • Summary of the Application : This compound has been used in the design and synthesis of inhibitors for human nitric oxide synthase (NOS) . These inhibitors have potential applications in the treatment of pain .
  • Methods of Application or Experimental Procedures : The compound was part of a series of 3,6-Disubstituted indole derivatives that were designed, synthesized, and evaluated as inhibitors of human NOS . Bulky amine containing substitution on the 3-position of the indole ring such as an azabicyclic system showed better selectivity over 5- and 6-membered cyclic amine substitutions .
  • Results or Outcomes : Compound 16, which contains the “3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” moiety, showed the best selectivity for neuronal NOS over endothelial NOS (90-fold) and inducible NOS (309-fold) among the current series . It was also shown to reverse thermal hyperalgesia in vivo in the Chung model of neuropathic pain .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activity. It could also involve exploring its potential applications in areas such as medicinal chemistry or material science .

properties

IUPAC Name

3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-16-8-6-11(7-9-16)13-10-15-14-5-3-2-4-12(13)14/h2-6,10,15H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUENQRYBZHHPBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30169750
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

CAS RN

17403-03-1
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017403031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(1-Methyl-1,2,3,6-tetrahydropyrid-4-yl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the same procedure of Example 1, 1-methyl-piperidone and 1H-indole were condensed in refluxing acetic acid in the presence of phosphoric acid to obtain 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole melting at 228°~229° C.
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